2-(4-Methylbenzoyl)pyridine basic properties
2-(4-Methylbenzoyl)pyridine basic properties
An In-depth Technical Guide to 2-(4-Methylbenzoyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)pyridine, a key heterocyclic ketone with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, known for enhancing the pharmacological profiles of therapeutic agents.[1][2] This document delves into the fundamental physicochemical properties, synthetic methodologies, and detailed spectroscopic characterization of 2-(4-Methylbenzoyl)pyridine. Furthermore, it explores its potential biological activities and role as a critical intermediate in the development of novel therapeutics, drawing on the extensive body of research surrounding pyridine derivatives.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including vitamins and coenzymes, and is a cornerstone of the pharmaceutical industry.[2] Its unique electronic properties, basic nitrogen atom, and ability to engage in hydrogen bonding make it an invaluable component for modulating a molecule's solubility, bioavailability, and interaction with biological targets.[1][5] 2-(4-Methylbenzoyl)pyridine, which incorporates both a pyridine ring and an aromatic ketone, serves as a versatile building block for creating more complex molecular architectures. Aromatic ketones are themselves important pharmacophores, and the combination of these two moieties presents a platform for developing novel agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[6][7]
Core Physicochemical and Structural Properties
2-(4-Methylbenzoyl)pyridine, also known as (4-methylphenyl)-pyridin-2-ylmethanone, is a solid organic compound at room temperature. Its core structure consists of a pyridine ring linked to a p-tolyl group via a carbonyl bridge. The properties derived from this structure are critical for its reactivity and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 78539-88-5 | |
| Molecular Formula | C₁₃H₁₁NO | [8] |
| Molecular Weight | 197.24 g/mol | |
| Monoisotopic Mass | 197.08406 Da | [8] |
| Appearance | Powder | |
| Melting Point | 43-45 °C | |
| InChIKey | BHDAKOZHMSQCFH-UHFFFAOYSA-N | [8] |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | [8] |
| Storage | Room Temperature |
Safety Profile : This compound is classified with a "Warning" signal word. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment should be worn during handling.
Synthesis and Purification
The synthesis of 2-aroylpyridines can be achieved through several established organic chemistry reactions. A common and effective strategy involves the oxidation of a precursor molecule, such as the corresponding methylene-bridged compound. This approach offers high yields and a straightforward purification process. An alternative involves the coupling of an organometallic pyridine species with an appropriate acyl chloride.
Synthetic Workflow: Oxidation Route
The diagram below outlines a representative workflow for the synthesis of 2-(4-Methylbenzoyl)pyridine via oxidation, adapted from a similar procedure for a related compound.[9]
Caption: Oxidation workflow for synthesizing 2-(4-Methylbenzoyl)pyridine.
Detailed Experimental Protocol (Oxidation Method)
This protocol is a representative example based on the synthesis of structurally similar compounds.[9] Researchers should optimize conditions for their specific laboratory setup.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1.0 equivalent) in glacial acetic acid.
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Addition of Oxidant : To the stirred solution, add sodium dichromate (Na₂Cr₂O₇) (1.1 equivalents) portion-wise. An exothermic reaction may occur.
-
Reflux : Heat the resulting mixture to reflux and maintain for approximately 3 hours. The solution will typically change color (e.g., to dark green) as the reaction progresses.
-
Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing cold water. This will cause the product to precipitate out of the solution.
-
Isolation : Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove any remaining acetic acid and inorganic salts.
-
Drying & Purification : Air-dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ligroin or a hexane/ethyl acetate mixture, to yield the final product as a crystalline powder.[9]
Spectroscopic Characterization
Structural elucidation and confirmation of 2-(4-Methylbenzoyl)pyridine are performed using standard spectroscopic techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for both aromatic rings. The four protons of the pyridine ring will appear in the downfield region (δ 7.5-8.8 ppm), with the proton at the 6-position (alpha to the nitrogen) being the most deshielded. The p-substituted tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.2-7.9 ppm. A sharp singlet corresponding to the methyl (CH₃) protons will be observed further upfield, typically around δ 2.4 ppm.
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¹³C NMR : The carbon spectrum will be characterized by a ketone carbonyl (C=O) signal around δ 190-196 ppm. Multiple signals in the δ 120-160 ppm range will correspond to the aromatic carbons of the pyridine and benzene rings. The methyl carbon signal is expected to appear around δ 21-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A prominent, strong absorption band between 1660-1680 cm⁻¹ is indicative of the conjugated ketone C=O stretch. Additional bands corresponding to aromatic C=C and C=N stretching will be observed in the 1400-1600 cm⁻¹ region, along with aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion (M⁺) peak at an m/z of 197, corresponding to the molecular weight of the compound.[8] Common fragmentation patterns would include cleavage at the carbonyl group, leading to characteristic fragments such as the p-tolyl cation (m/z 91) and the 2-pyridoyl cation (m/z 106).
Biological Activity and Applications in Drug Discovery
While specific biological data for 2-(4-Methylbenzoyl)pyridine is not extensively published, the broader class of pyridine derivatives is of immense interest in pharmaceutical research.[1][3] The pyridine nucleus is a key pharmacophore that can impart favorable properties to a drug candidate.
Caption: Logical workflow from chemical scaffold to lead optimization.
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Anticancer Potential : Many substituted pyridine compounds have demonstrated significant antiproliferative activity. For instance, certain dihydroxylated diphenyl pyridine derivatives act as potent topoisomerase II inhibitors, a mechanism similar to the established anticancer drug etoposide.[7] The 2-(4-Methylbenzoyl)pyridine scaffold could be elaborated to explore this therapeutic area.
-
Antimicrobial Activity : The pyridine ring is a component of numerous antibacterial and antifungal agents.[2][10] Its ability to improve water solubility can be crucial for developing effective treatments against pathogens, including resistant strains like Mycobacterium tuberculosis.[2][11]
-
Enzyme Inhibition : The basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor or coordinate to metal ions within an enzyme's active site.[3] This makes pyridine derivatives effective inhibitors for various enzyme classes, such as H+/K+-ATPase, which is targeted for treating acid-reflux disorders.[12]
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Central Nervous System (CNS) Applications : The pyridine scaffold is also present in drugs targeting the CNS. The nitrogen atom can influence the molecule's ability to cross the blood-brain barrier and interact with neurological receptors.[4]
The primary role of 2-(4-Methylbenzoyl)pyridine is as a versatile intermediate. Researchers can modify the tolyl ring, the pyridine ring, or the ketone functionality to synthesize a library of new chemical entities for screening against various biological targets.
Conclusion
2-(4-Methylbenzoyl)pyridine is a well-defined chemical entity with a straightforward synthesis and clear spectroscopic signatures. Its true value lies in its potential as a foundational scaffold for medicinal chemistry. The combination of the biologically significant pyridine ring with a reactive ketone linker provides chemists with a powerful tool for generating novel compounds. As the search for new and more effective therapeutics continues, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.
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